molecular formula C6H12N2O4 B8432820 Ethyl 2-Acetamido-2-(N-hydroxyamino)acetate

Ethyl 2-Acetamido-2-(N-hydroxyamino)acetate

Cat. No. B8432820
M. Wt: 176.17 g/mol
InChI Key: JJJCOOKACMNKRC-UHFFFAOYSA-N
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Patent
US05378729

Procedure details

Using ethyl 2-bromo-2-acetamidoacetate (2.10 g, 9.37 mmol) and anhydrous NH2OH (0.93 g, 28.00 mmol) gave an oily residue. The residue was purified by flash column chromatography on SiO2 gel (5% MeOH/CHCl3) to give the desired product. The product was recrystallized from EtOH to give a white flaky solid.
Name
ethyl 2-bromo-2-acetamidoacetate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([NH:8][C:9](=[O:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:12][OH:13]>>[C:9]([NH:8][CH:2]([NH:12][OH:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4])(=[O:11])[CH3:10]

Inputs

Step One
Name
ethyl 2-bromo-2-acetamidoacetate
Quantity
2.1 g
Type
reactant
Smiles
BrC(C(=O)OCC)NC(C)=O
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave an oily residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on SiO2 gel (5% MeOH/CHCl3)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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